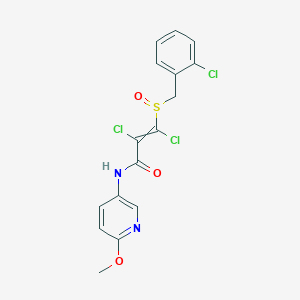

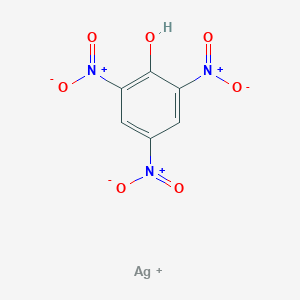

Picric Acid (Silver)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It has been historically significant as a military explosive, yellow dye, and antiseptic . The compound was first obtained in 1771 by Peter Woulfe by treating indigo with nitric acid . Picric acid is highly acidic and forms salts with heavy metals such as silver, copper, and lead, which can be explosive .

Preparation Methods

Picric acid can be synthesized through several methods:

Sulfonation of Phenol: Phenol is sulfonated and then treated with nitric acid.

Nitration of Phenolsulfonic Acid: Phenolsulfonic acid, obtained by heating phenol with sulfuric acid, is nitrated.

Nitration of Benzene: Benzene is treated with nitric acid and mercuric nitrate.

Industrial production typically involves the nitration of phenol or phenolsulfonic acid under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Picric acid undergoes various chemical reactions:

Formation of Picrates: Reacts with metals and bases to form picrate salts, which are more sensitive than picric acid itself.

Oxidation and Reduction: Can participate in redox reactions due to its nitro groups.

Substitution Reactions: The nitro groups can be substituted under specific conditions.

Common reagents include nitric acid for nitration and bases for forming picrates. Major products include metal picrates and substituted phenols .

Scientific Research Applications

Picric acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of dyes and explosives.

Biology: Employed in histological staining, such as Picrosirius red for collagen.

Medicine: Historically used as an antiseptic and in burn treatments.

Industry: Utilized in the manufacture of munitions and as a reagent in chemical analysis.

Recent studies have explored picric acid-capped silver nanoparticles for colorimetric sensing of creatinine in human blood and cerebrospinal fluid samples .

Mechanism of Action

Picric acid exerts its effects primarily through its strong acidity and ability to form complexes with metals. In biological applications, it acts as an antiseptic and astringent, promoting epithelialization . The molecular targets include proteins and cellular structures that interact with its nitro groups and acidic hydroxyl group .

Comparison with Similar Compounds

Picric acid is similar to other nitroaromatic compounds such as trinitrotoluene (TNT) and 2,4-dinitrophenol. it is more acidic and forms more sensitive picrate salts with metals . Its unique properties include its strong acidity and historical significance as both a dye and explosive .

Similar Compounds

Trinitrotoluene (TNT): Less acidic but widely used as an explosive.

2,4-Dinitrophenol: Used in biochemical research and as a pesticide.

Picric acid’s combination of strong acidity, explosive potential, and diverse applications makes it a unique and valuable compound in various fields.

Properties

Molecular Formula |

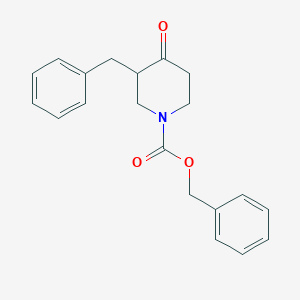

C6H3AgN3O7+ |

|---|---|

Molecular Weight |

336.97 g/mol |

IUPAC Name |

silver;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1 |

InChI Key |

TYTYIUANSACAEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Ag+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)

![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)

![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)

![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)